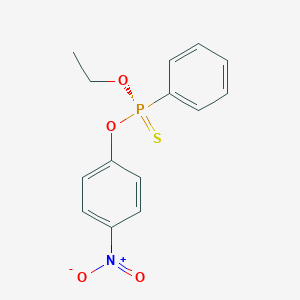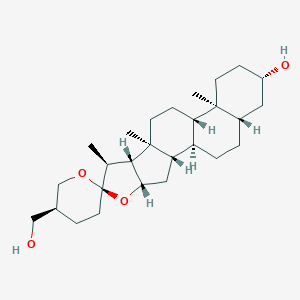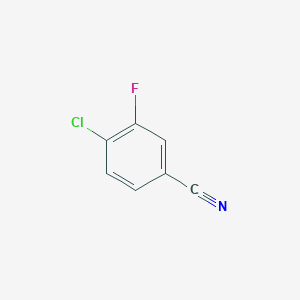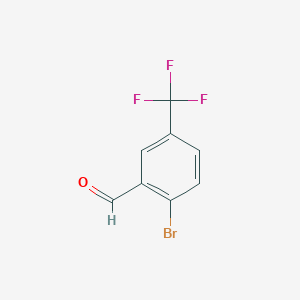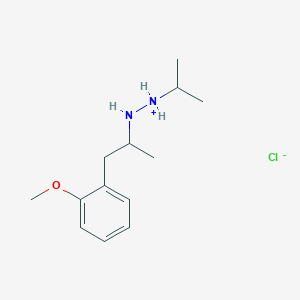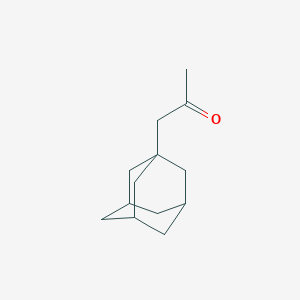
1-アダマンタン-1-イルプロパン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantan-1-yl-propan-2-one is an organic compound featuring an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure The compound 1-Adamantan-1-yl-propan-2-one is characterized by the presence of a propan-2-one (acetone) group attached to the adamantane framework
科学的研究の応用
1-Adamantan-1-yl-propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
Target of Action
It is known that adamantane derivatives, which include 1-adamantan-1-yl-propan-2-one, often interact with proteins and enzymes in the body due to their lipophilicity and conformational rigidity .
Mode of Action
It is known that adamantane derivatives can interact with various biological targets due to their unique structural properties . The adamantane moiety can insert itself into the hydrophobic pockets of proteins, disrupting their function or altering their activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-Adamantan-1-yl-propan-2-one are currently unknown. Adamantane derivatives have been shown to influence a variety of biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilicity, which can enhance their absorption and distribution throughout the body .
Result of Action
Adamantane derivatives have been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Adamantan-1-yl-propan-2-one. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances .
生化学分析
Biochemical Properties
The adamantane structure is known to interact with various biomolecules, contributing to its potential use in biochemical reactions .
Molecular Mechanism
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biomolecules at the molecular level .
準備方法
Synthetic Routes and Reaction Conditions: 1-Adamantan-1-yl-propan-2-one can be synthesized through several methods. One common approach involves the acylation of adamantane derivatives. For instance, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid yields 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods: Industrial production of 1-Adamantan-1-yl-propan-2-one typically involves large-scale acylation reactions using adamantane derivatives and appropriate acylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
化学反応の分析
Types of Reactions: 1-Adamantan-1-yl-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
- 1-Adamantanecarboxylic acid
- 1-Adamantan-1-yl-ethanone
- 1-Adamantan-1-yl-propan-2-ol
Comparison: 1-Adamantan-1-yl-propan-2-one is unique due to the presence of the propan-2-one group, which imparts distinct chemical reactivity compared to other adamantane derivatives. For example, 1-Adamantanecarboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1-Adamantan-1-yl-ethanone and 1-Adamantan-1-yl-propan-2-ol have different functional groups, leading to variations in their chemical behavior and applications .
特性
IUPAC Name |
1-(1-adamantyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDPAFBRBBMNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395046 |
Source


|
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-39-3 |
Source


|
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
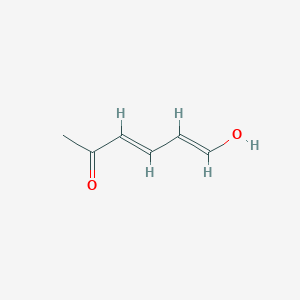
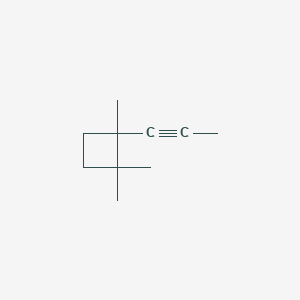
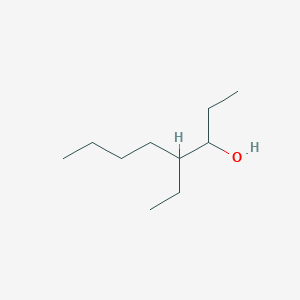
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one](/img/structure/B11618.png)
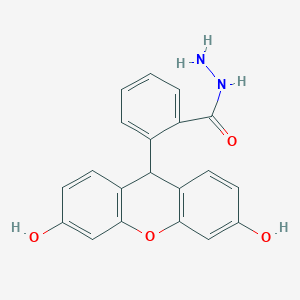
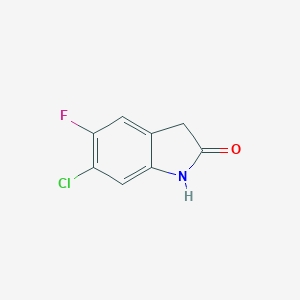
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
